N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7/c1-21-10-8-9-15-25(21)30-26-24-20-29-35(23-13-6-3-7-14-23)27(24)32-28(31-26)34-18-16-33(17-19-34)22-11-4-2-5-12-22/h2-15,20H,16-19H2,1H3,(H,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJSOCMIQXOYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its synthesis, molecular interactions, and biological efficacy based on diverse research findings.
1. Chemical Structure and Synthesis
The compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is substituted with various functional groups that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including cyclization reactions with hydrazines and carbonyl precursors, followed by alkylation or acylation to introduce the 2-methylphenyl and phenylpiperazine substituents.
2.1 Anticancer Properties
Recent studies have indicated that this compound exhibits significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression. Molecular docking simulations have demonstrated favorable binding interactions between the compound and the active site of CDK2, including essential hydrogen bonds that stabilize the compound within the enzyme's active site .
Table 1: Comparison of Biological Activity with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-methyl-N-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Similar core structure | CDK2 inhibition | Lacks 2-methyl substitution |
| N-(3-fluorophenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amines | Different substituents | Potential anti-cancer activity | Fluorine substitution enhances lipophilicity |
| 6-(4-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines | Variations in phenyl groups | Varying anti-tumor effects | Different substitution patterns affect selectivity |
The compound's anticancer efficacy is attributed to its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can significantly inhibit cell proliferation across various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The IC50 values observed in these studies range from 0.01 µM to 49.85 µM depending on the specific cell line and treatment conditions .
3. Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives similar to this compound:
Case Study 1:
A study by Mohareb et al. synthesized novel pyrazolopyrimidine derivatives and screened them against MCF7 and NCI-H460 cancer cell lines. One derivative exhibited an IC50 value of 0.01 µM against MCF7 cells, indicating potent anticancer activity .
Case Study 2:
Research conducted by Sun et al. evaluated a related compound for its CDK inhibition potential. The study found that certain derivatives surpassed existing inhibitors like (R)-roscovitine in potency by 4–28 times, demonstrating the therapeutic promise of this class of compounds .
4.
This compound represents a promising candidate in the field of anticancer drug development due to its unique structural features and significant biological activity against key molecular targets like CDK2. Ongoing research into its mechanism of action and further optimization of its structure may yield more potent derivatives with improved therapeutic profiles.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with five analogs from the evidence, focusing on substituents, molecular formulas, and molecular weights:
Key Observations :
- Substituent Diversity : The target compound uniquely incorporates a 4-phenylpiperazinyl group at position 6, absent in other analogs. This group likely enhances solubility and receptor interaction due to its basic nitrogen atoms and aromaticity .
- Molecular Weight : The target has the highest molecular weight (488.59 g/mol) due to its bulky substituents, which may influence pharmacokinetics (e.g., absorption and distribution).
- Chlorophenyl vs.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Key Intermediate | Yield (%) |
|---|---|---|---|
| 1 | 5-Amino-pyrazole, POCl₃/DMF (0–10°C) | 6-Chloro-pyrazolopyrimidine | 65–70 |
| 2 | 4-Phenylpiperazine, Pd(OAc)₂, XPhos ligand | Piperazinyl adduct | 50–55 |
| 3 | Acetonitrile recrystallization | Final compound | >95 purity |
Basic: What spectroscopic and analytical methods are employed for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and piperazine N–CH₂ groups (δ 2.5–3.5 ppm). Coupling constants confirm substituent positions .
- IR Spectroscopy : Detect N–H stretches (~3400 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 500–550) .
- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .
Basic: How is the compound screened for initial biological activity in academic research?
Methodological Answer:
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using agar diffusion or microdilution (MIC determination). Activity is compared to standards like fluconazole .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity indices (IC₅₀ > 50 µM preferred) .
Advanced: How are structure-activity relationship (SAR) studies designed for this compound?
Methodological Answer:
SAR studies focus on:
Substituent Variation :
- Modify the 2-methylphenyl group (e.g., fluorophenyl, methoxyphenyl) to assess steric/electronic effects .
- Replace 4-phenylpiperazine with morpholine or thiomorpholine to probe hydrogen-bonding interactions .
Biological Testing : Compare IC₅₀ values across derivatives in enzyme inhibition (e.g., kinase assays) or antimicrobial panels.
Computational Modeling : Docking studies (AutoDock Vina) predict binding affinities to targets like EGFR or CYP450 .
Q. Table 2: SAR Trends for Analogues
Advanced: How is crystallographic data analyzed to resolve molecular conformation?
Methodological Answer:
- X-ray Diffraction : Single-crystal analysis determines dihedral angles between pyrazolopyrimidine and substituent planes. For example, the 4-phenylpiperazine group may deviate by 12–86° from the core .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5) stabilize six-membered rings, confirmed by bond lengths (~2.8 Å) .
- Packing Interactions : Weak C–H⋯π or C–H⋯O bonds (e.g., C61–H61⋯O5) form polymeric chains, analyzed via Mercury software .
Advanced: How are contradictions in biological activity data addressed?
Methodological Answer:
Contradictions (e.g., variable MICs across studies) are resolved by:
Purity Validation : HPLC (>98%) and elemental analysis exclude impurity-driven artifacts .
Assay Standardization : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
Solubility Optimization : DMSO stock solutions are filtered (0.22 µm) to prevent aggregation .
Structural Confirmation : Re-test compounds with conflicting results using updated crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
